REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1Br)[CH2:8][CH2:7][CH2:6]2.[Li]CCCC.C([O:20][B:21](OCC)[O:22]CC)C>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9]([CH2:8][CH2:7][CH2:6]2)=[CH:10][C:11]=1[B:21]([OH:22])[OH:20]
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Name
|
6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether
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Quantity
|
9.38 g
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Type
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reactant
|
Smiles
|
COC=1C=C2CCCC2=CC1Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
7.73 mL
|
Type
|
reactant
|
Smiles
|
C(C)OB(OCC)OCC
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Name
|
|
Quantity
|
51.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled with a dry ice/acetone bath for 15 minutes
|
Duration
|
15 min
|
Type
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STIRRING
|
Details
|
After continued stirring
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Type
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TEMPERATURE
|
Details
|
cooling at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 10% aq. HCl (50 mL, 3M)
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
The reaction was poured in water
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Type
|
EXTRACTION
|
Details
|
extracted two times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 8.0 grams of 6-methoxy-2,3-dihydro-1H-inden-5-ylboronic acid as a white, somewhat tacky, solid
|
Type
|
WAIT
|
Details
|
The solid turned blue over 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The boronic acid was used without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C2CCCC2=C1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |